Torcitabine
Overview
Description
Mechanism of Action
Target of Action
Torcitabine, also known as 2’-Deoxy-L-cytidine, is an antiviral agent . It primarily targets the polymerase enzyme of the Hepatitis B Virus (HBV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral therapy .
Mode of Action
This compound, like other nucleoside and nucleotide analogs, is a prodrug which must be phosphorylated intracellularly to the triphosphate before it is active . Once activated, this compound triphosphate acts as a selective inhibitor of the HBV polymerase enzyme . It is believed to act by two mechanisms: competitively inhibiting the incorporation of natural nucleoside triphosphates into DNA by the HBV polymerase, and once incorporated into nascent viral DNA, irreversibly terminating DNA synthesis .
Biochemical Pathways
This compound undergoes a complex intracellular phosphorylation pathway. In both HepG2 cells and primary human hepatocytes, it is efficiently metabolized to the active form, this compound 5’-triphosphate (L-dCTP), by deoxycytidine kinase . This process allows this compound to exert its antiviral effects by interfering with the replication of the HBV.
Pharmacokinetics
The prodrug of this compound, Valthis compound, is rapidly converted to this compound by human esterases in plasma or the intestinal mucosa . This compound has poor oral bioavailability, but its 3’,5’-derivative ester (val-l-dc) and the 3’-monovaline ester, valthis compound dihydrochloride, have excellent oral bioavailability . This makes Valthis compound a more effective therapeutic agent in clinical settings.
Result of Action
The result of this compound’s action is the inhibition of HBV replication. By selectively inhibiting the HBV polymerase enzyme and terminating DNA synthesis, this compound prevents the virus from replicating and spreading within the host . This can lead to a reduction in viral load and potentially alleviate the symptoms of chronic HBV infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: Torcitabine can be synthesized through a series of chemical reactions starting from L-arabinose. The key steps involve the conversion of L-arabinose to L-arabinofuranosylamine, followed by the formation of L-arabinofuranosylamine hydrochloride. This intermediate is then reacted with cytosine to yield this compound .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not commonly associated with this compound.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the cytosine moiety.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cytidine derivatives .
Scientific Research Applications
Torcitabine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on viral replication and DNA synthesis.
Medicine: Investigated as a potential antiviral agent for the treatment of hepatitis B virus infection.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Comparison with Similar Compounds
Cytarabine: Another nucleoside analog used in the treatment of certain cancers.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Comparison:
Cytarabine: While both torcitabine and cytarabine are nucleoside analogs, cytarabine is primarily used in oncology, whereas this compound is focused on antiviral applications.
This compound’s uniqueness lies in its specific antiviral activity and its ability to inhibit viral DNA polymerase selectively, making it a valuable compound in the treatment of viral infections .
Properties
IUPAC Name |
4-amino-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-CHKWXVPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960542 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40093-94-5 | |
Record name | Torcitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040093945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TORCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BZN07BMW3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of torcitabine against the hepatitis B virus (HBV)?
A1: this compound, a β-L-deoxyribonucleoside, acts as a potent inhibitor of HBV polymerase [, ]. While its precise mechanism is not fully detailed in the provided abstracts, this compound likely acts as a chain terminator during viral DNA synthesis, similar to other nucleoside analogues. This effectively halts the replication of the HBV.
Q2: Are there any known resistance issues with this compound against HBV?
A2: Yes, research indicates potential cross-resistance with lamivudine, a common HBV treatment []. Specifically, HBV strains carrying lamivudine-resistance mutations (e.g., rtL180M+rtM204V, rtV173L+rtL180M+rtM204V, rtM204I, and rtL180M+rtM204I) showed reduced susceptibility to this compound in vitro []. This highlights the need for further investigation into resistance profiles and potential combination therapies.
Q3: How does the in vitro activity of this compound compare to other antiviral agents against HBV with adefovir-associated mutations?
A3: Studies utilizing cell lines expressing adefovir-resistant HBV mutants have shown that while the rtN236T mutant remained sensitive to this compound, the A181V mutant demonstrated reduced susceptibility []. Importantly, the A181V+rtN236T double mutant displayed high-level resistance to this compound []. These findings suggest that this compound might not be effective against all adefovir-resistant HBV strains, emphasizing the need for tailored treatment strategies.
Q4: What is the current stage of development of this compound as a treatment for HBV?
A4: By November 2003, the prodrug of this compound, valthis compound, was undergoing Phase I/II clinical trials [, ]. Unfortunately, the provided abstracts do not offer information on the outcome of these trials or the current developmental stage of this compound. More recent research would be needed to ascertain its current status.
Q5: Who are the companies involved in the development of this compound?
A5: Idenix, formerly known as Novirio, and Novartis have been collaboratively developing this compound for the potential treatment of hepatitis B virus infection [, ].
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